molecular formula C24H29NO5 B14020564 N-Fmoc-5-tert-butoxy-L-norvaline

N-Fmoc-5-tert-butoxy-L-norvaline

Cat. No.: B14020564
M. Wt: 411.5 g/mol
InChI Key: PKOHTKOGWKQWHE-NRFANRHFSA-N
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Description

N-Fmoc-5-tert-butoxy-L-norvaline is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butoxy side chain. This compound is valuable in the field of organic chemistry due to its stability and reactivity, making it a crucial building block for various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-5-tert-butoxy-L-norvaline typically involves the protection of the amino group of 5-tert-butoxy-L-norvaline with the Fmoc group. This can be achieved through the reaction of 5-tert-butoxy-L-norvaline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Fmoc-5-tert-butoxy-L-norvaline primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butoxy group provides additional stability and can be selectively removed under acidic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-5-tert-butoxy-L-norvaline is unique due to its tert-butoxy side chain, which provides additional stability and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid

InChI

InChI=1S/C24H29NO5/c1-24(2,3)30-14-8-13-21(22(26)27)25-23(28)29-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m0/s1

InChI Key

PKOHTKOGWKQWHE-NRFANRHFSA-N

Isomeric SMILES

CC(C)(C)OCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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